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Compound of Interest

Compound Name:

5-Bromo-2-

methoxyphenethylamine

hydrobromide

CAS No.: 206559-44-6

Cat. No.: B1273614

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 5-Bromo-2-
methoxyphenethylamine hydrobromide. Due to the limited availability of experimental

spectra for this specific compound, this document presents predicted spectroscopic data and

compares it with experimental data from the closely related and well-characterized compound,

4-Bromo-2,5-dimethoxyphenethylamine (2C-B). This guide is intended to serve as a reference

for the identification and characterization of 5-Bromo-2-methoxyphenethylamine
hydrobromide and similar compounds.
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Property Value

Chemical Name
5-Bromo-2-methoxyphenethylamine

hydrobromide

Synonyms
2-(5-Bromo-2-methoxyphenyl)ethanamine

hydrobromide

Molecular Formula C₉H₁₃Br₂NO

Molecular Weight 311.01 g/mol

Melting Point 201-204 °C

CAS Number 206559-44-6

Predicted Spectroscopic Data for 5-Bromo-2-
methoxyphenethylamine
As experimental spectra for 5-Bromo-2-methoxyphenethylamine hydrobromide are not

readily available, predicted data for the freebase form is presented below. It is important to note

that the hydrobromide salt would exhibit slight differences, particularly in the amine region of

the ¹H NMR and IR spectra, due to the presence of the ammonium salt.

Predicted ¹H NMR (Proton NMR) Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.3 d 1H Ar-H

~ 7.0 dd 1H Ar-H

~ 6.8 d 1H Ar-H

~ 3.8 s 3H -OCH₃

~ 3.0 t 2H -CH₂-NH₂

~ 2.8 t 2H Ar-CH₂-

~ 1.5 (broad) s 2H -NH₂

Predicted ¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm) Assignment

~ 156 Ar-C-O

~ 132 Ar-C-Br

~ 130 Ar-CH

~ 128 Ar-CH

~ 115 Ar-CH

~ 112 Ar-C-CH₂

~ 56 -OCH₃

~ 42 -CH₂-NH₂

~ 35 Ar-CH₂-

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Assignment

3400-3300 N-H stretch (amine)

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic)

1600, 1480 C=C stretch (aromatic)

1250 C-O stretch (aryl ether)

1050 C-N stretch

820 C-H bend (aromatic)

600-500 C-Br stretch

Predicted Mass Spectrometry (MS) Data

m/z Interpretation

230/232 Molecular ion [M]⁺ (presence of Br isotopes)

201/203 [M - CH₂NH₂]⁺

Comparative Experimental Data for 4-Bromo-2,5-
dimethoxyphenethylamine (2C-B)
The following tables summarize the experimental spectroscopic data for 2C-B, a structurally

similar compound. This data can be used as a reference for interpreting the spectra of 5-
Bromo-2-methoxyphenethylamine hydrobromide.

¹H NMR Data for 2C-B

No publicly available detailed experimental ¹H NMR data was found in the search results.

¹³C NMR Data for 2C-B

No publicly available detailed experimental ¹³C NMR data was found in the search results.
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Infrared (IR) Spectroscopy Data for 2C-B

No publicly available detailed experimental IR data was found in the search results.

Mass Spectrometry (MS) Data for 2C-B[1]

m/z Relative Intensity Interpretation

261 Low
Molecular ion [M+H]⁺ (for ESI-

MS)

230 High [M - NH₂]⁺

232 High
Isotopic peak for [M - NH₂]⁺

due to ⁸¹Br

172 Moderate Further fragmentation

136 Moderate Further fragmentation

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-12 ppm), and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance
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of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press it into a thin, transparent pellet.

Thin Film: If the sample is a liquid, a thin film can be cast between two salt plates (e.g.,

NaCl or KBr).

ATR: Place the solid or liquid sample directly on the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons to

generate charged fragments.
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ESI-MS: Infuse the sample solution into the ESI source to generate protonated or

deprotonated molecular ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately

a 1:1 ratio) is a key diagnostic feature.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification of an

organic compound.

Spectroscopic Analysis Workflow
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Caption: General workflow for the identification of an organic compound using spectroscopic

methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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